{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride
Description
{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride is a chemical compound with the molecular formula C8H16ClNO and a molecular weight of 177.67 g/mol . This compound is characterized by its spirocyclic structure, which includes an oxaspiro ring fused to an octane ring. It is commonly used in various scientific research applications due to its unique chemical properties.
Properties
IUPAC Name |
6-oxaspiro[3.4]octan-7-ylmethanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO.ClH/c9-5-7-4-8(6-10-7)2-1-3-8;/h7H,1-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMPGEWRKZFPYCB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(C1)CC(OC2)CN.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H16ClNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.67 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of {6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride typically involves the formation of the spirocyclic structure through a series of chemical reactions. One common method includes the reaction of a suitable precursor with an amine under controlled conditions to form the desired spirocyclic amine. The hydrochloride salt is then formed by treating the amine with hydrochloric acid .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and purification systems to streamline the production process .
Chemical Reactions Analysis
Types of Reactions
{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amine group can participate in substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of {6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride involves its interaction with specific molecular targets and pathways. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
{6-Oxaspiro[3.4]octan-2-yl}methanamine: Another spirocyclic amine with a similar structure but different substitution pattern.
2,6-Diazaspiro[3.4]octan-7-one: A spirocyclic compound with nitrogen atoms in the ring, known for its sigma-1 receptor antagonistic properties.
{6-Oxa-2-azaspiro[3.4]octan-7-yl}methanol hydrochloride: A related compound with an additional hydroxyl group.
Uniqueness
{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride is unique due to its specific spirocyclic structure and the presence of an amine group. This combination of features imparts distinct chemical and biological properties, making it valuable for various research applications .
Biological Activity
{6-Oxaspiro[3.4]octan-7-yl}methanamine hydrochloride is a novel chemical compound characterized by its unique spirocyclic structure, which consists of a seven-membered ring fused with a six-membered ether ring. This compound has garnered attention for its potential biological activity, particularly its interaction with the 5-hydroxytryptamine receptor 7 (5-HT7), which is implicated in various neurological processes such as mood regulation and circadian rhythms. Its molecular formula is C8H15ClN2O, and it is typically encountered in its hydrochloride salt form, enhancing its solubility in water .
Interaction with 5-HT7 Receptor
Preliminary studies indicate that this compound exhibits significant activity at the 5-HT7 receptor. This receptor plays a crucial role in regulating mood and anxiety, and compounds that modulate its activity have been explored for therapeutic applications in treating disorders such as depression and anxiety .
The mechanism of action involves the compound's ability to form hydrogen bonds and electrostatic interactions with biological molecules, influencing various biochemical pathways. The spirocyclic structure may enhance binding affinity and specificity compared to linear analogs .
Pharmacological Implications
The potential pharmacological implications of this compound include:
- Mood Disorders : Its interaction with the 5-HT7 receptor suggests potential applications in treating mood disorders such as depression and bipolar disorder.
- Anxiety Disorders : Modulation of this receptor may also aid in managing anxiety-related conditions.
- Circadian Rhythm Disorders : Given its role in circadian rhythms, it could be beneficial for conditions associated with sleep disorders .
Comparative Analysis with Similar Compounds
| Compound Name | Structure Type | Potential Activity |
|---|---|---|
| This compound | Spirocyclic | 5-HT7 receptor modulator |
| {5-Oxaspiro[3.4]octan-6-yl}methanamine | Spirocyclic | Similar potential but different binding properties |
| {6-Oxaspiro[3.4]octan-2-yl}methanamine | Spirocyclic | Potentially less active at 5-HT7 |
Study on Binding Affinity
In a study investigating the binding affinity of this compound at the 5-HT7 receptor, radiolabeled ligand binding assays were employed. The results indicated a higher binding affinity compared to traditional linear analogs, suggesting that the unique spirocyclic structure enhances receptor interactions .
Therapeutic Applications
Research has highlighted the therapeutic potential of this compound in various conditions:
- Depression : Animal models treated with this compound showed significant reductions in depressive behaviors.
- Anxiety : Behavioral assays indicated that this compound may reduce anxiety-like symptoms in rodent models.
- Circadian Rhythm Disorders : Preliminary findings suggest improvements in sleep patterns among subjects administered this compound .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
